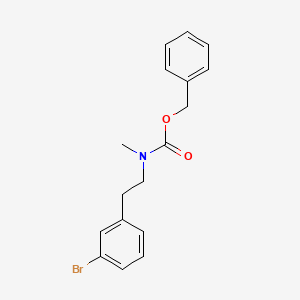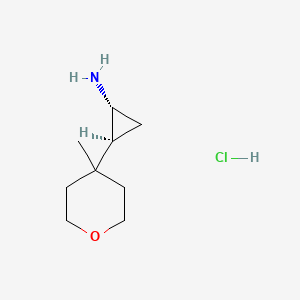![molecular formula C8H7NO2S B13490231 4-Methoxybenzo[d]isothiazol-3(2H)-one](/img/structure/B13490231.png)
4-Methoxybenzo[d]isothiazol-3(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methoxybenzo[d]isothiazol-3(2H)-one is a heterocyclic compound that belongs to the class of benzisothiazoles. It is characterized by a benzene ring fused to an isothiazole ring, with a methoxy group attached to the benzene ring. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, medicine, and industry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxybenzo[d]isothiazol-3(2H)-one typically involves the reaction of 2-halobenzamides with carbon disulfide in the presence of a copper catalyst. This method yields the desired product through a consecutive process involving the formation of S–C and S–N bonds . The reaction conditions generally include the use of solvents such as dimethylformamide (DMF) and temperatures ranging from 80°C to 120°C.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are optimized for larger scales. These methods often involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common to achieve high purity levels.
化学反応の分析
Types of Reactions: 4-Methoxybenzo[d]isothiazol-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it to corresponding thiols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where the methoxy group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Conditions vary depending on the substituent, but typical reagents include halides and bases like sodium hydride (NaH).
Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of the original compound.
科学的研究の応用
4-Methoxybenzo[d]isothiazol-3(2H)-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Medicine: It has potential therapeutic applications, particularly in the development of antimicrobial and anticancer agents.
Industry: The compound is utilized in the production of dyes, pigments, and other specialty chemicals
作用機序
The mechanism of action of 4-Methoxybenzo[d]isothiazol-3(2H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. In biological systems, it may interfere with cellular pathways, leading to therapeutic effects such as antimicrobial or anticancer activity .
類似化合物との比較
Isothiazole: An organic compound with a similar ring structure but lacking the benzene ring.
Benzothiazole: A compound with a benzene ring fused to a thiazole ring, differing in the position of the sulfur and nitrogen atoms.
Lurasidone: A pharmaceutical compound that contains a benzisothiazole moiety and is used as an antipsychotic agent.
Uniqueness: 4-Methoxybenzo[d]isothiazol-3(2H)-one is unique due to its methoxy group, which imparts specific chemical properties and reactivity. This functional group enhances its solubility and allows for further functionalization, making it a versatile compound in various applications.
特性
分子式 |
C8H7NO2S |
|---|---|
分子量 |
181.21 g/mol |
IUPAC名 |
4-methoxy-1,2-benzothiazol-3-one |
InChI |
InChI=1S/C8H7NO2S/c1-11-5-3-2-4-6-7(5)8(10)9-12-6/h2-4H,1H3,(H,9,10) |
InChIキー |
HUILNLAAAZVRLP-UHFFFAOYSA-N |
正規SMILES |
COC1=C2C(=CC=C1)SNC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![ethyl 3-(1-ethyl-1H-pyrazol-4-yl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13490154.png)
![Ethyl 3-cyclopentyl-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13490157.png)

![3-[(4-fluorophenyl)methyl]cyclobutan-1-amine hydrochloride, Mixture of diastereomers](/img/structure/B13490170.png)





![N-[4-(2-{[2-(3-chlorophenyl)ethyl]amino}propan-2-yl)phenyl]acetamide](/img/structure/B13490200.png)


